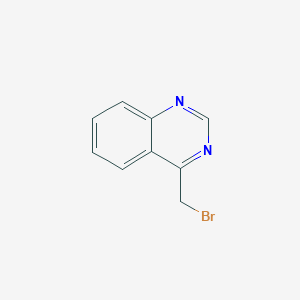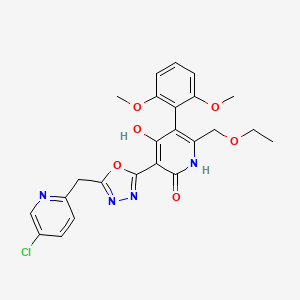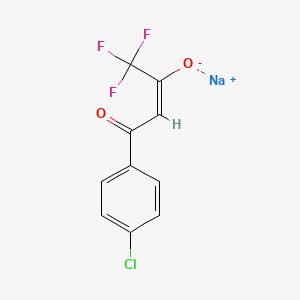
4-(bromomethyl)quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromomethyl)quinazoline, also known as 4-bromo-2-methylquinazoline or 4-BMQ, is an organic compound that has been studied extensively due to its potential applications in medicinal chemistry, chemical synthesis, and materials science. It is a versatile building block for the synthesis of a variety of biologically active molecules, such as small molecule inhibitors and fluorescent probes. 4-BMQ has also been used as a reagent in the synthesis of new compounds and materials.
Applications De Recherche Scientifique
4-BMQ has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of small molecule inhibitors, fluorescent probes, and other biologically active molecules. It has also been used in the synthesis of new compounds and materials for use in materials science. Additionally, 4-BMQ has been used in the synthesis of polymers and nanomaterials for use in biomedical applications.
Mécanisme D'action
The mechanism of action of 4-BMQ is not well understood. However, it is known that the compound is able to act as a ligand for certain proteins and enzymes, and can bind to them in a reversible manner. This binding is thought to be responsible for its biological activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-BMQ have not been extensively studied. However, in vitro studies have shown that 4-BMQ can inhibit the activity of certain enzymes, such as lipoxygenase, cyclooxygenase, and xanthine oxidase. In addition, 4-BMQ has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
4-BMQ has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is a versatile building block for the synthesis of a variety of compounds. In addition, it is relatively stable and can be stored for long periods of time without degradation. However, 4-BMQ also has some limitations. It is not very soluble in water, and it has a low solubility in organic solvents.
Orientations Futures
There are several potential future directions for the study of 4-BMQ. One potential direction is to further investigate the biochemical and physiological effects of 4-BMQ. Additionally, further research could be done to investigate the potential therapeutic applications of 4-BMQ and its derivatives. Finally, future research could focus on the development of new synthetic methods for the synthesis of 4-BMQ and its derivatives.
Méthodes De Synthèse
4-BMQ is usually synthesized from the reaction of 4-(bromomethyl)quinazolinethylaniline with aqueous hydrochloric acid and sodium nitrite. This reaction produces a mixture of 4-(bromomethyl)quinazolinethylquinazoline and 4-(bromomethyl)quinazolinethylaniline hydrochloride. The 4-(bromomethyl)quinazolinethylquinazoline can then be isolated by crystallization. The reaction can be represented as follows:
4-(bromomethyl)quinazolinethylaniline + HCl + NaNO2 → 4-(bromomethyl)quinazolinethylquinazoline + 4-(bromomethyl)quinazolinethylaniline hydrochloride
Propriétés
IUPAC Name |
4-(bromomethyl)quinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-5-9-7-3-1-2-4-8(7)11-6-12-9/h1-4,6H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAKIZDBMPFSIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)quinazoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(aminomethyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6602721.png)
![N-[2-(2-Methoxyethoxy)ethyl]diethanolamine](/img/structure/B6602727.png)



![5-{[(5-bromo-2-hydroxy-3-iodophenyl)methylidene]amino}-2-hydroxybenzoic acid](/img/structure/B6602766.png)
![6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B6602775.png)


![1-[4-(difluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B6602805.png)



